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Ombuin 3-glucoside

Cat. No.: B12369234
M. Wt: 492.4 g/mol
InChI Key: AJRPVOZGWVGWPP-LNNZMUSMSA-N
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Description

Contextualization within Flavonoid Glycoside Research

Ombuin (B192007) 3-glucoside belongs to the flavonoid glycoside subclass of flavonoids, which are a large group of polyphenolic secondary metabolites found in plants. naturalproducts.net Flavonoids are characterized by a general structure of a 15-carbon skeleton, consisting of two phenyl rings and a heterocyclic ring. Glycosylation, the attachment of a sugar moiety, significantly impacts the solubility, stability, and bioavailability of the parent flavonoid (aglycone).

Ombuin itself is an O-methylated flavonol, specifically the 4',7-O-methyl derivative of quercetin (B1663063). wikipedia.org The attachment of a glucose molecule at the 3-position of the ombuin structure gives rise to ombuin 3-glucoside. wikipedia.orgnih.gov This glycosylation is a common modification observed in flavonoids and plays a crucial role in their biological function and distribution in nature. Research into flavonoid glycosides like this compound is pivotal for understanding the chemical diversity and biological roles of these widespread natural products.

Significance in Natural Product Chemistry and Bioactive Compound Studies

The study of this compound holds considerable significance in natural product chemistry. Its isolation from various plant sources contributes to the chemotaxonomic understanding of plant species. Furthermore, elucidating its chemical structure and properties provides valuable data for the broader field of flavonoid chemistry.

From a bioactive compound perspective, this compound is of interest due to its potential biological activities. As a derivative of quercetin, a well-known flavonoid with diverse health-promoting properties, this compound is a subject of investigation for its own unique effects. Research has primarily focused on its antioxidant properties. medchemexpress.commedchemexpress.commedchemexpress.cnmedchemexpress.eu The exploration of such compounds is fundamental to discovering new natural molecules with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O12 B12369234 Ombuin 3-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3/t15-,17-,19+,20-,23+/m1/s1

InChI Key

AJRPVOZGWVGWPP-LNNZMUSMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Occurrence and Phytogeographical Distribution of Ombuin 3 Glucoside

Plant Sources and Ecological Niches

Gynostemma pentaphyllum as a Primary Source

Ombuin (B192007) 3-glucoside is notably found in Gynostemma pentaphyllum, a perennial climbing vine belonging to the Cucurbitaceae family. medchemexpress.comchemondis.comchemicalbook.com This plant is distributed throughout Eastern Asia and is sometimes referred to as "Southern Ginseng". researchgate.net Research has identified Ombuin 3-glucoside as a significant flavonoid constituent of the aerial parts of Gynostemma pentaphyllum. medchemexpress.com Another study also isolated a new flavonol glucoside, named yixingensin, from the aerial parts of Gynostemma yixingense, which was identified as ombuin-3-O-β-D-glucopyranoside. jipb.net

Related Ombuin Glycosides in Other Plant Species

While Gynostemma pentaphyllum is a key source of this compound, other related ombuin glycosides have been identified in a variety of other plant species, highlighting the distribution of this chemical family across different botanical families and geographical locations.

Flaveria chloraefolia : This plant has been found to contain ombuin 3-sulfate, a sulfated derivative of ombuin. capes.gov.brwikipedia.orgkaust.edu.sa

Polygala inexpectata : A study on this Turkish endemic species led to the isolation of ombuin 3-O-rutinoside (also known as ombuoside). mdpi.comsemanticscholar.orgdntb.gov.uaresearchgate.net This compound is a rutinoside, meaning it has a different sugar moiety attached to the ombuin base compared to the glucoside.

Croton limae : From the roots of this plant, researchers have isolated ombuin-3-O-rutinoside. researchgate.netresearchgate.net

Ventilago denticulata : Phytochemical investigations of the leaves of this plant have revealed the presence of ombuin-3-O-glucoside. researchgate.netresearchgate.net Other parts of the plant, such as the roots and trunk, have been reported to contain various other flavonoids and bioactive compounds. mdpi.com

Erythroxylum alaternifolium : This species contains ombuin-3-O-rutinoside. nih.govuantwerpen.be

Rice (Oryza sativa) : A study on cultivated rice identified ombuin 3-O-sulfate, indicating the presence of sulfated flavonoids in this major crop. biorxiv.org

The following table summarizes the occurrence of this compound and its related glycosides in the aforementioned plant species.

Plant SpeciesCompoundPlant Part
Gynostemma pentaphyllumThis compoundAerial parts
Gynostemma yixingenseOmbuin-3-O-β-D-glucopyranoside (yixingensin)Aerial parts
Flaveria chloraefoliaOmbuin 3-sulfateLeaves
Polygala inexpectataOmbuin 3-O-rutinoside (ombuoside)Whole plant
Croton limaeOmbuin-3-O-rutinosideRoots
Ventilago denticulataThis compoundLeaves
Erythroxylum alaternifoliumOmbuin-3-O-rutinosideNot specified
Oryza sativa (Rice)Ombuin 3-O-sulfateNot specified

Environmental and Developmental Factors Influencing this compound Accumulation

The production and accumulation of secondary metabolites in plants, including flavonoid glycosides like this compound, are influenced by a complex interplay of environmental and developmental factors. d-nb.infomdpi.com While specific research on the factors affecting this compound is limited, general principles of flavonoid biosynthesis provide a framework for understanding these influences.

Plants produce a variety of secondary metabolites to cope with environmental stresses. d-nb.info Factors such as temperature, light intensity, CO2 levels, UV radiation, water availability, and soil conditions can significantly impact the physiological and biochemical responses of medicinal plants, including the synthesis of flavonoids. nih.govd-nb.info For instance, plants growing in harsh environments often exhibit increased levels of specific antioxidant compounds as a defense mechanism against oxidative stress. nih.gov

The developmental stage of a plant also plays a crucial role in the quantity and quality of its secondary metabolites. nih.gov The concentration of these compounds can vary in different plant organs (leaves, roots, stems) and at different growth stages, such as flowering or fruiting. kaust.edu.sa The accumulation of these compounds is a dynamic process, reflecting the plant's adaptation to its environment and its developmental needs.

Isolation and Purification Methodologies for Ombuin 3 Glucoside

Advanced Extraction Techniques from Plant Matrices

The initial step in isolating Ombuin (B192007) 3-glucoside involves its extraction from plant material, often from sources like Gynostemma pentaphyllum or Phytolacca americana. oup.commedchemexpress.commdpi.com Modern extraction techniques are increasingly replacing traditional methods to enhance efficiency, reduce solvent and energy consumption, and meet environmental standards. nih.govmdpi.com These advanced methods are generally faster and more automated. nih.gov

Commonly employed advanced techniques for flavonoid extraction include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). mdpi.comcreative-proteomics.com UAE utilizes ultrasonic waves to generate cavitation bubbles in the solvent, which collapse and create localized high temperatures and pressures, thereby improving the release of flavonoids from plant cells. creative-proteomics.com MAE uses microwave energy to heat the solvent and plant matrix, causing rapid cell rupture and accelerating the extraction process. creative-proteomics.com

The efficiency of these extractions is influenced by several critical parameters, including the choice of solvent, temperature, extraction time, liquid-to-solid ratio, and pH. mdpi.com Solvents such as ethanol (B145695) and methanol, often in aqueous mixtures, are frequently used for extracting moderately polar flavonoids. nih.gov For instance, in a study on Phytolacca americana, an ultrasound-assisted extraction was performed using a 70% ethanol solution acidified with citric acid for 35 minutes at 40°C. mdpi.com The optimization of these parameters is crucial to maximize the yield of the target glycoside while minimizing the degradation of these potentially sensitive compounds. mdpi.comcreative-proteomics.com

Table 1: Parameters in Advanced Flavonoid Extraction

Parameter Description Significance
Solvent The liquid used to dissolve the target compounds. Common choices include ethanol, methanol, and water mixtures. nih.gov The polarity of the solvent must match that of Ombuin 3-glucoside to ensure effective solubilization.
Temperature The heat applied during the extraction process. Higher temperatures can increase solubility and diffusion rates but may also lead to the degradation of thermolabile compounds. nih.gov
Time The duration of the extraction process. Sufficient time is needed for the solvent to penetrate the plant matrix and extract the compound, but prolonged times can increase energy consumption and risk of degradation. nih.gov
pH The acidity or alkalinity of the extraction medium. pH can influence the stability and solubility of flavonoids; for example, slightly acidic conditions can improve yields. nih.gov

| Particle Size | The size of the ground plant material. | Smaller particle sizes increase the surface area available for solvent contact, which can enhance extraction efficiency. nih.gov |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds, necessitating further purification. Chromatographic techniques are indispensable for isolating this compound to a high degree of purity. researchgate.net The choice of strategy depends on the physicochemical properties of the target glycoside and the impurities present.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products like flavonoid glycosides. oup.comnih.gov A significant advantage of HSCCC is the absence of a solid stationary phase, which eliminates the irreversible adsorption of the sample and allows for high sample loading and recovery. mdpi.com

The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. The system is chosen based on the partition coefficient (K) of the target compound. An ideal K value for separation is typically between 0.4 and 2.5. mdpi.com

In a study focused on the aglycones from Gynostemma pentaphyllum, ombuin was successfully separated using HSCCC after acidic hydrolysis of its glycoside precursor. oup.com A two-phase solvent system composed of n-hexane–ethyl acetate (B1210297)–methanol–water (8:2:5:5, v/v) was used. From a 50 mg crude extract, this method yielded 0.4 mg of ombuin with a purity of 95.46%. oup.com Other studies on similar flavonoid glycosides have also demonstrated the power of HSCCC. For example, quercetin-3-O-sambubioside was purified from Nelumbo nucifera using an ethyl acetate-n-butanol-water (4:1:5, v/v) system, yielding a product with 98.6% purity. researchgate.net

Table 2: Examples of HSCCC Applications for Flavonoid Separation

Target Compound(s) Plant Source Solvent System (v/v) Purity Achieved Reference
Ombuin & Kaempferide Gynostemma pentaphyllum n-hexane–ethyl acetate–methanol–water (8:2:5:5) 95.46% (Ombuin) oup.com
Taxifolin-3-glucoside & Hyperoside Agrimonia pilosa ethyl acetate-methanol-water (25:1:25) 96% nih.govresearchgate.net
Quercetin-3-O-sambubioside Nelumbo nucifera ethyl acetate-n-butanol-water (4:1:5) 98.6% researchgate.net

While HSCCC is a powerful tool, a multi-step approach combining several chromatographic techniques is often necessary to achieve the desired purity for flavonoid glycosides. mdpi.com

Column Chromatography (CC) is a fundamental purification step. The crude or partially purified extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel, polyamide resin, or Sephadex LH-20. mdpi.comnih.gov Different compounds in the mixture move through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, leading to separation. For example, the isolation of morin-3-O-β-D-glucopyranoside was achieved through repeated silica gel column chromatography of an ethyl acetate fraction. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is frequently used as a final polishing step to obtain highly pure compounds. nih.gov It operates on the same principles as analytical HPLC but uses larger columns to handle greater sample loads. This technique offers high resolution and is particularly useful for separating compounds with similar structures that are difficult to resolve by other methods. mdpi.com In one study, a mixture of flavonoids that could not be fully separated by HSCCC was successfully resolved into three pure compounds using preparative HPLC. mdpi.com Similarly, the isolation of apigenin-7-O-β-D-glycoside from Elsholtzia splendens involved a multi-step process that included macroporous resin, Sephadex LH-20, polyamide resin, and a final purification by preparative HPLC. nih.gov

This combination of different chromatographic methods, exploiting the varying separation mechanisms of each technique, provides a robust strategy for the successful isolation and purification of this compound from its natural sources. researchgate.netmdpi.com

Structural Elucidation and Comprehensive Spectroscopic Characterization of Ombuin 3 Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like Ombuin (B192007) 3-glucoside. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, every proton and carbon in the molecule can be assigned, confirming the core flavonoid structure, the identity and location of substituents, and the nature and attachment point of the glycosidic unit. nih.gov

One-dimensional NMR spectra provide the initial and fundamental information for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, splitting patterns (multiplicity), and integration values (number of protons). The ¹³C NMR spectrum, often complemented by Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments which differentiate between CH, CH₂, and CH₃ groups, indicates the number of chemically non-equivalent carbon atoms.

In studies of flavonoids isolated from sources like Ventilago denticulata, the ¹H NMR spectrum of Ombuin 3-glucoside shows characteristic signals for the A-ring, B-ring, and the glucose moiety. researchgate.netresearchgate.net The A-ring typically displays two meta-coupled doublets, while the B-ring protons form an ABX spin system. The anomeric proton of the glucose unit appears as a distinct doublet in the downfield region (around 5.5 ppm), with a large coupling constant indicative of a β-configuration. The signals for the two methoxy (B1213986) groups appear as sharp singlets.

The ¹³C NMR spectrum complements this by showing signals for all 23 carbons in the molecule. nih.gov The carbonyl carbon (C-4) is the most deshielded, appearing around 178 ppm. The carbons of the glucose moiety resonate between approximately 60 and 104 ppm. The specific chemical shifts are highly dependent on the solvent used for analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Aglycone and Glucose Moieties) Data compiled from related studies on ombuin and its glycosides. Exact chemical shifts may vary based on solvent and experimental conditions.

Position¹³C (ppm)¹H (ppm, J in Hz)
Aglycone
2157.0-
3134.5-
4178.0-
5161.5-
698.56.25 (d, 2.0)
7164.8-
893.06.45 (d, 2.0)
9157.5-
10105.8-
1'121.5-
2'114.07.60 (d, 2.0)
3'145.0-
4'148.8-
5'111.56.90 (d, 8.5)
6'122.57.55 (dd, 8.5, 2.0)
7-OCH₃56.03.85 (s)
4'-OCH₃56.23.88 (s)
Glucose
1''104.25.48 (d, 7.5)
2''74.53.40-3.55 (m)
3''77.03.40-3.55 (m)
4''70.23.40-3.55 (m)
5''77.83.40-3.55 (m)
6''61.33.70 (dd), 3.58 (dd)

2D NMR experiments are essential to unambiguously assemble the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY is used to trace the connectivity within the glucose unit and to confirm the coupling relationships of the protons on the A and B aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It is the primary method for assigning the ¹³C signals based on the already assigned proton signals, or vice versa. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), making it crucial for connecting different structural fragments. sdsu.edu The key HMBC correlation for this compound is the one between the anomeric proton of the glucose (H-1'') and the C-3 carbon of the aglycone, definitively proving the site of glycosylation. researchgate.net Other important HMBC correlations include those from the methoxy protons to their respective carbons (C-7 and C-4'), confirming their locations. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It can help to confirm the stereochemical arrangement, such as the β-linkage of the glucose, by observing correlations between the anomeric proton and protons on the aglycone. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, and its fragmentation patterns offer further structural clues.

HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of intact molecules, typically as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, HR-ESI-MS is used to determine its elemental formula, C₂₃H₂₄O₁₂. nih.gov The experimentally measured monoisotopic mass of 492.1267 Da is consistent with the calculated value, confirming the molecular formula. nih.gov In tandem MS (MS/MS) experiments, the primary fragmentation observed is the cleavage of the glycosidic bond, resulting in a characteristic loss of the glucose unit (162 Da). This produces a fragment ion corresponding to the ombuin aglycone at m/z 330. researchgate.net

Neutral loss scan is a targeted MS/MS technique used to screen for specific classes of compounds within a complex mixture. The instrument is set to detect only parent ions that lose a specific neutral fragment.

For Glycosides: To selectively detect flavonoid glycosides, a neutral loss scan for 162 Da (corresponding to a hexose (B10828440) like glucose) is employed. nih.gov This method is highly effective for identifying potential glycosylated compounds in crude plant extracts before their isolation.

For Sulfate (B86663) Conjugates: Flavonoids can also exist as sulfate conjugates. For instance, Ombuin 3-sulfate has been isolated from Flaveria chlorifolia. wikipedia.orgbac-lac.gc.ca These compounds can be detected using a neutral loss scan for 80 Da, which corresponds to the mass of a sulfonate group (SO₃). This technique allows for the rapid identification of sulfated metabolites in a sample.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

While less definitive than NMR or MS, UV-Vis and IR spectroscopy provide valuable corroborating evidence by identifying the chromophore system and characteristic functional groups.

UV-Vis Spectroscopy: Flavonoids exhibit characteristic absorption spectra in the ultraviolet-visible region due to their conjugated aromatic system. The spectrum typically shows two major absorption bands: Band I (330-360 nm for 3-O-substituted flavonols) and Band II (250-280 nm). medwinpublishers.com Band I is attributed to the cinnamoyl system (B-ring and pyrone ring), while Band II corresponds to the benzoyl system (A-ring). medwinpublishers.com The exact positions of these maxima provide information about the hydroxylation and methoxylation pattern of the flavonoid core. The UV spectrum of this compound is consistent with its 3-O-substituted flavonol structure. oup.comnih.gov

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for:

A broad O-H stretching vibration (~3400 cm⁻¹) from the multiple hydroxyl groups of the glucose and aglycone.

Aromatic and aliphatic C-H stretching vibrations (~2900-3100 cm⁻¹).

A conjugated C=O (ketone) stretching vibration for the γ-pyrone ring (~1655 cm⁻¹).

Aromatic C=C stretching vibrations (~1610 and 1500 cm⁻¹).

C-O stretching vibrations for the ether and alcohol groups in the fingerprint region (~1000-1300 cm⁻¹). oup.comnih.gov

Biosynthesis and Metabolic Pathways of Ombuin 3 Glucoside

Precursor Pathways in Flavonoid Biosynthesis

The formation of Ombuin (B192007) 3-glucoside begins with the well-established flavonoid biosynthetic pathway, which itself is an extension of the general phenylpropanoid pathway. wikipedia.org Flavonoids are synthesized from the amino acid phenylalanine, which is first converted to p-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov

The core flavonoid skeleton is assembled when one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). wikipedia.orgmdpi.com This produces a chalcone, which is then cyclized by chalcone isomerase (CHI) to form a flavanone (B1672756), typically naringenin (B18129). nih.govbiotech-asia.org Naringenin serves as a critical branch-point intermediate for various flavonoid classes. nih.govmdpi.com

To form the specific aglycone of Ombuin 3-glucoside, which is ombuin (7,4'-di-O-methylquercetin), naringenin undergoes a series of hydroxylation, oxidation, and methylation reactions. wikipedia.org

Hydroxylation: Naringenin is first hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521) (DHK). mdpi.comoup.com

B-ring Hydroxylation: DHK is subsequently hydroxylated at the 3'-position of the B-ring by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, to produce dihydroquercetin (DHQ). nih.govoup.com

Oxidation: The dihydroflavonol, DHQ, is then oxidized by flavonol synthase (FLS) to create the flavonol, quercetin (B1663063). biotech-asia.orgoup.com

Methylation: Quercetin is the direct precursor to the ombuin aglycone. Two specific O-methylation reactions occur, catalyzed by O-methyltransferases (OMTs), to add methyl groups to the hydroxyls at the 7 and 4' positions, yielding ombuin. wikipedia.orgwikipedia.org

The key enzymes involved in transforming naringenin into the ombuin aglycone are summarized in the table below.

Table 1: Key Enzymes in the Biosynthesis of the Ombuin Aglycone from Naringenin This table is interactive. You can sort and filter the data.

Enzyme Abbreviation Function Substrate Product
Flavanone 3-hydroxylase F3H Adds a hydroxyl group at the C3 position Naringenin Dihydrokaempferol (DHK)
Flavonoid 3'-hydroxylase F3'H Adds a hydroxyl group at the C3' position Dihydrokaempferol (DHK) Dihydroquercetin (DHQ)
Flavonol synthase FLS Introduces a double bond in the C-ring Dihydroquercetin (DHQ) Quercetin

Enzymatic Glycosylation Mechanisms Involving UDP-Glycosyltransferases (UGTs)

Glycosylation is typically the final and crucial modification step in flavonoid biosynthesis, enhancing the stability, solubility, and bioavailability of the compounds. frontiersin.orgcas.cz This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). cas.cz These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on the flavonoid aglycone. frontiersin.org

In the case of this compound, a specific UGT, likely a UDP-glucose:flavonoid 3-O-glycosyltransferase (F3GT), catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of the ombuin aglycone. frontiersin.orgbiorxiv.org This reaction results in the formation of a stable O-glycosidic bond. embopress.org

UGTs can exhibit specificity for both the aglycone acceptor and the sugar donor. frontiersin.org While some UGTs are highly specific, others can be more promiscuous, acting on a range of related flavonoid substrates. embopress.orgnih.gov For instance, a single UGT from Vitis vinifera (red grape) can glycosylate various flavonoids, including quercetin and kaempferol. embopress.org Similarly, a UGT from Bacillus cereus was shown to glycosylate the 3-hydroxyl group of several flavonoids, including quercetin, kaempferol, and naringenin. nih.gov The formation of this compound relies on a UGT that can recognize the methylated ombuin structure as a substrate and specifically glycosylate the 3-position.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is a tightly regulated process controlled at the transcriptional level. biotech-asia.org The expression of the structural genes encoding the biosynthetic enzymes (e.g., CHS, CHI, F3H, FLS, OMTs, and UGTs) is coordinately regulated by a conserved protein complex known as the MBW complex. biotech-asia.org This complex consists of three types of transcription factors:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40 repeat proteins

This MBW complex binds to the promoter regions of the flavonoid structural genes, thereby activating their transcription. biotech-asia.org The flavonoid pathway is often divided into early biosynthetic genes (EBGs), such as CHS and CHI, and late biosynthetic genes (LBGs), like DFR and ANS in the anthocyanin branch. mdpi.com The genes responsible for flavonol synthesis, like FLS, are often considered part of the EBG group and are regulated by this complex. mdpi.com

The specific regulation of this compound would involve the transcriptional control of the genes for quercetin biosynthesis (CHS, CHI, F3H, F3'H, FLS), the specific O-methyltransferases that produce ombuin, and the final UDP-glycosyltransferase. Studies in various plants have shown that specific MYB transcription factors can activate the expression of UGT genes. frontiersin.org For example, in Freesia, different MYB factors were found to activate different UGTs involved in flavonol and anthocyanin synthesis. frontiersin.org It is therefore highly probable that a specific set of transcription factors, responding to developmental and environmental cues like light, regulates the entire pathway leading to this compound accumulation. mdpi.com

Comparative Biosynthesis with Related Flavonol Glycosides

The biosynthesis of this compound shares its core pathway with many other common flavonol glycosides, but key enzymatic steps create the structural diversity. A comparison with Quercetin 3-glucoside and Kaempferol 3-glucoside highlights these divergences.

Kaempferol 3-glucoside: Its aglycone, kaempferol, differs from quercetin by having only one hydroxyl group on the B-ring. Its synthesis branches from the main pathway at the level of dihydrokaempferol (DHK). Instead of being hydroxylated by F3'H, DHK is directly oxidized by flavonol synthase (FLS) to produce kaempferol. nih.gov This aglycone is then glycosylated at the 3-position by a UGT.

Quercetin 3-glucoside: The biosynthesis of its aglycone, quercetin, is identical to the precursor steps for ombuin. However, the pathway concludes with the glycosylation of quercetin by a UGT, without the intermediate methylation steps. biorxiv.org

This compound: This pathway includes the additional, specific steps of methylation at the 7 and 4' positions of quercetin by O-methyltransferases before the final glycosylation step. wikipedia.org

The selection of the final product is therefore determined by the presence and activity of specific enzymes: F3'H determines the B-ring hydroxylation pattern, OMTs determine the methylation pattern, and the specific UGT determines the sugar conjugation.

Table 2: Comparative Biosynthesis of Common Flavonol 3-Glucosides This table is interactive. You can sort and filter the data.

Feature Kaempferol 3-glucoside Quercetin 3-glucoside This compound
Dihydroflavonol Precursor Dihydrokaempferol (DHK) Dihydroquercetin (DHQ) Dihydroquercetin (DHQ)
Key B-ring Enzyme F3'H is absent or inactive Flavonoid 3'-hydroxylase (F3'H) Flavonoid 3'-hydroxylase (F3'H)
Aglycone Kaempferol Quercetin Ombuin
Methylation Required? No No Yes (O-methyltransferases)

| Final Aglycone Substrate for UGT | Kaempferol | Quercetin | Ombuin |

Table 3: List of Mentioned Compounds

Compound Name
4-coumarate:CoA ligase
4-coumaroyl-CoA
Anthocyanidin synthase
Chalcone isomerase
Chalcone synthase
Cinnamic acid 4-hydroxylase
Dihydroflavonol 4-reductase
Dihydrokaempferol
Dihydroquercetin
Flavonoid 3'-hydroxylase
Flavonol synthase
Kaempferol
Kaempferol 3-glucoside
Malonyl-CoA
Naringenin
O-methyltransferase
Ombuin
This compound
p-coumaroyl-CoA
Phenylalanine
Phenylalanine ammonia-lyase
Quercetin
Quercetin 3-glucoside
UDP-glucose
UDP-glucose:flavonoid 3-O-glycosyltransferase

Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Activity

Scientific literature providing direct evidence of this compound's activity as a PPAR agonist is not available.

Dual Agonism of PPARα and PPARδ/β Receptors

There are no available studies to confirm or deny the dual agonistic activity of this compound on PPARα and PPARδ/β receptors.

Ligand Binding Studies (e.g., Surface Plasmon Resonance, Time-Resolved FRET)

Data from ligand binding assays such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to characterize the direct interaction between this compound and PPAR receptors are not present in the available scientific literature.

Modulation of Cellular Lipid Metabolism in Hepatocytes

Specific studies on the effects of this compound on lipid metabolism in liver cells (hepatocytes) are not available.

Regulation of Lipogenic Gene Expression (SREBP1c, SCD-1)

There is no documented research on how this compound influences the expression of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c) or Stearoyl-CoA Desaturase-1 (SCD-1), in hepatocytes.

Impact on Reverse Cholesterol Transport (ABCA1, ABCG1)

Information regarding the impact of this compound on the expression or function of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, is currently unavailable.

Influence on Fatty Acid Oxidation (CPT1)

The effect of this compound on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation, has not been investigated in published studies.

Mechanisms of Antioxidant Action in Cellular Systems

Specific studies detailing the mechanisms of antioxidant action for this compound in cellular systems are not available in the reviewed literature.

Cellular Anti-inflammatory Mechanisms (e.g., potential enzyme modulation)

There is no specific research available on the cellular anti-inflammatory mechanisms of this compound.

Research on Ombuin has identified several anti-inflammatory mechanisms in vitro. In LPS-stimulated BV-2 microglial cells, Ombuin significantly decreases the production of the pro-inflammatory mediator nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it dramatically reduces the release of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov One study also noted that Ombuin exhibits inhibitory effects on cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX) enzymes in vitro, which are critical mediators of the inflammatory cascade. mdpi.com

Table 1: Anti-inflammatory Effects of Ombuin in LPS-Stimulated BV-2 Microglia

Inflammatory Mediator Effect of Ombuin Treatment Reference
Nitric Oxide (NO) Reduced release nih.gov
Reactive Oxygen Species (ROS) Reduced production nih.gov
Tumor Necrosis Factor-α (TNF-α) Reduced release nih.gov
Interleukin-6 (IL-6) Reduced release nih.gov

This data pertains to Ombuin, the aglycone of this compound.

Interactions with Other Intracellular Signaling Pathways (e.g., indirect LXR activation)

Direct evidence of this compound interacting with intracellular signaling pathways, including Liver X Receptor (LXR) activation, is currently lacking.

Studies on Ombuin have elucidated its interaction with significant inflammatory signaling pathways. It has been shown to exert its anti-neuroinflammatory effects by directly targeting and inhibiting the phosphorylation of Src, a non-receptor tyrosine kinase. nih.gov This inhibition of Src subsequently blocks the activation of the downstream phosphatidylinositol 3-kinase/protein kinase B (PI3K-AKT) signaling pathway. nih.govnih.gov Furthermore, Ombuin suppresses the nuclear factor-κB (NF-κB) signaling pathway by preventing the phosphorylation of IκB kinase (IKKα/β) and the degradation of the inhibitor of NF-κB (IκBα). nih.govnih.gov This blockade prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov

Compound Names Mentioned

Table 5: List of Compounds

Compound Name
Ombuin (B192007) 3-glucoside
Quercetin (B1663063)
Ombuin
Ombuin-3-rutinoside
Ombuin-3-O-rhamnosylglucoside
Ombuin 3-galactoside
Ombuin 3-sulfate
Chalcone (B49325)
Phenylalanine
Malonyl-CoA
UDP-glycosyltransferase
Kaempferol
Isorhamnetin
Tamarixetin
Myricetin
Naringenin (B18129)
Dihydroquercetin
(+)-Catechin
Rhamnocitrin
Rhamnetin (B192265)
Isokaempferide
Lupeol
Taraxerol
Lupenone
Scopolin
Patuletin
Patuletin-3-glucoside
3-caffeoylquinic acid
1,3-dicaffeoylquinic acid
Gypenoside Gyp-XLIX

Advanced Analytical and Quantification Methodologies for Ombuin 3 Glucoside

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and highly sensitive technique for the analysis of flavonoids like Ombuin (B192007) 3-glucoside. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for both identifying (qualitative) and measuring (quantitative) the compound in complex mixtures. nih.gov

For qualitative analysis, LC-MS provides critical structural information. The process begins with the ionization of the target molecule, often using techniques like Electrospray Ionization (ESI). oup.com In the case of flavonol-3-O-glycosides, such as Ombuin 3-glucoside, analysis in negative ionization mode is common. The mass spectrometer detects the deprotonated molecule [M-H]⁻. Subsequent fragmentation (MS/MS or MSⁿ) of this parent ion yields a characteristic pattern of daughter ions. For a flavonol-3-O-glycoside, a typical fragmentation involves the loss of the glycosyl group (e.g., a glucose and a rhamnose unit), resulting in an ion corresponding to the aglycone. nih.gov In the analysis of compounds from Gynostemma pentaphyllum, Electrospray Ionization Mass Spectrometry (ESI-MS) was utilized to identify the structure of ombuin, the aglycone of this compound, following its purification. oup.comoup.com

For quantitative analysis, LC-MS/MS instruments are often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for accurate quantification in complex biological matrices. nih.govresearchgate.net While specific MRM transitions for this compound are not detailed in the provided literature, the general methodology is widely applied for quantifying various flavonoids. nih.govresearchgate.net The development of a robust LC-MS/MS method involves optimizing parameters such as the ion source temperature and ion spray voltage to achieve the best signal for the analyte. frontiersin.org

A typical LC-MS/MS system setup for flavonoid analysis involves a reversed-phase column and a gradient elution using a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier such as formic or acetic acid to improve peak shape and ionization efficiency. frontiersin.orgcellmolbiol.org

Table 1: General LC-MS/MS Parameters for Flavonoid Analysis

ParameterTypical SettingPurpose
Ionization Mode ESI Negative/PositiveGenerates charged molecules for MS detection. oup.comfrontiersin.org
MS Analysis Mode Full Scan, MRMFull scan for identification; MRM for quantification. nih.gov
Collision Gas Nitrogen or ArgonUsed to induce fragmentation in MS/MS.
Mobile Phase Water/Acetonitrile or Methanol with Formic/Acetic AcidSeparates compounds based on polarity. frontiersin.orgcellmolbiol.org
Column C18 Reversed-PhaseStationary phase for chromatographic separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of isolated flavonoids, including this compound and its aglycone, ombuin. oup.comoup.com The method's reliability and precision make it suitable for routine quality control. benthamopen.com

For purity assessment, a purified sample is injected into the HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak at the expected retention time indicates a high degree of purity. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. In one study, ombuin, which was released from ombuoside (B190372) (this compound) via hydrolysis, was purified and its purity was determined by HPLC to be 95.46%. oup.comoup.com Similarly, other flavonoids purified under similar conditions showed purities upwards of 95%. jst.go.jp

For quantification, HPLC analysis relies on a calibration curve generated from standard solutions of the compound at known concentrations. oup.combenthamopen.com The peak area of the analyte in a sample is measured and compared against the calibration curve to determine its concentration. oup.com The selection of the detector and wavelength is critical; for flavonoids, a UV-Vis or Diode Array Detector (DAD) is commonly used, with detection wavelengths typically set at the compound's maximum absorbance, such as 280 nm or 370 nm. oup.comoup.com

The chromatographic conditions are optimized to achieve good separation (resolution) of the target compound from other components in the sample. This includes selecting the appropriate column, mobile phase composition, and flow rate.

Table 2: HPLC Conditions for Ombuin Purity Analysis

ParameterConditionReference
Instrument Agilent 1260 series HPLC oup.com
Column Zorbax SB-C18 (4.6 × 250 mm, 5 μm) oup.com
Mobile Phase Methanol–0.4% phosphoric acid solution (58:42, v/v) oup.com
Flow Rate 1 mL/min oup.com
Detection Wavelength 370 nm oup.com
Column Temperature 35°C oup.com
Achieved Purity 95.46% oup.comoup.com

The validation of an HPLC method ensures its reliability, and typically involves assessing parameters such as linearity, precision, recovery, and specificity. embrapa.br For instance, a validated method for other glucosides like malvidin-3-O-glucoside demonstrated good linearity (determination coefficients >0.999) and repeatability (R.S.D. < 3%). benthamopen.com Such validation confirms that the method is suitable for its intended purpose of accurate quantification and purity assessment.

Structure Activity Relationship Sar Studies of Ombuin 3 Glucoside and Its Analogs

Influence of Glycosylation at the 3-Position on Biological Activity

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a critical modification that influences the molecule's physical, chemical, and biological properties. In the case of Ombuin (B192007) 3-glucoside, the presence of a glucose molecule at the 3-position of the C-ring has a profound impact on its bioactivity.

Generally, O-glycosylation tends to reduce the in vitro biological activity of flavonoids compared to their corresponding aglycones. researchgate.netnih.gov This modification can alter the molecule's polarity, size, and stereochemistry, thereby affecting its ability to interact with biological targets. For instance, studies on the antiallergic activity of flavonoids have shown that a 3-glucoside moiety can reduce this specific biological effect. jst.go.jp Similarly, the glycosylation of flavonoids at the 3-position has been observed to decrease their binding affinity for serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). mdpi.com The addition of a sugar moiety can lower the affinity by one to two orders of magnitude. mdpi.com For example, quercetin's affinity for HSA is significantly higher than that of its 3-O-glycosides like isoquercitrin (B50326) and rutin (B1680289). mdpi.com

While glycosylation often diminishes immediate bioactivity in vitro, it can enhance stability, solubility, and alter the bioavailability of the compound in vivo. researchgate.net The sugar moiety can protect the flavonoid from degradation, facilitate its transport, and influence its metabolism, particularly by the gut microbiome. researchgate.net

In some contexts, the substitution at the 3-position is crucial. Studies on antibacterial activity have indicated that replacing a hydroxyl group at the C3 position with a glycosidic group, as seen in compounds like myricitrin (B1677591) and rutin, can lead to inactivity against certain bacterial strains. mdpi.com This suggests that a free hydroxyl group at this position is often a key requirement for specific interactions, and its blockage by a bulky glucose unit, as in Ombuin 3-glucoside, can abolish or significantly reduce such activities.

Role of Methylation and Hydroxylation Patterns on Flavonoid Core Activity

The aglycone of this compound is Ombuin, a flavonol characterized by methoxy (B1213986) groups at positions C7 and C4', and hydroxyl groups at C3, C5, and C3'. wikipedia.org This specific arrangement of methyl and hydroxyl groups on the flavonoid core is a major determinant of its biological activity.

Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups are critical for many flavonoid activities, particularly their antioxidant capacity. mdpi.com Key structural features for high antioxidant potential often include a catechol group (vicinal hydroxyl groups at C3' and C4') in the B-ring, a hydroxyl group at C3, a C2=C3 double bond, and a C4-keto group. mdpi.com Ombuin possesses the C3-OH, C2=C3 double bond, and C4-keto group, but its B-ring has a hydroxyl group at C3' and a methoxy group at C4', not a catechol structure. The hydroxylation pattern of the B-ring is often considered the most significant determinant of antioxidant activity. mdpi.com Furthermore, hydroxylation at C5 and C7 on the A-ring is considered an important feature for anti-MRSA activity. mdpi.comnih.gov Ombuin has a hydroxyl group at C5 but a methoxy group at C7, which differentiates its potential activity from flavonoids with hydroxyl groups at both positions.

Methylation Pattern: Methylation, or the replacement of a hydroxyl group with a methoxy (-OCH₃) group, significantly impacts a flavonoid's properties by decreasing its polarity and the reactivity of the substituted hydroxyl group. mdpi.com In Ombuin, the methylation at C7 and C4' is a distinguishing feature. Studies on H+,K+-ATPase inhibition found that methylation of hydroxyl groups generally decreases the inhibitory potency of flavonoids. tandfonline.com Specifically, Ombuin was found to be ineffective as an inhibitor in this assay, a result attributed in part to its methylation pattern. tandfonline.com

In the context of antibacterial activity, methylation can have a pronounced negative effect. The methoxylation at the C3 position in flavonoids like rhamnetin (B192265) has been shown to lead to inactivity. mdpi.comnih.gov While Ombuin has a hydroxyl at C3, its methylation at other key positions, such as C4', can also modulate its activity. For example, the substitution of a 3'-methoxy group in the B-ring has been shown to reduce the inhibitory effect on bacteria. mdpi.comnih.gov

Comparative SAR with Other Flavonol Glycosides and Aglycones

The structure-activity relationship of this compound is best understood when compared with its aglycone (Ombuin) and other structurally related flavonols and their glycosides. Such comparisons highlight the specific contributions of the glycoside, methyl, and hydroxyl groups to its biological function.

In studies of H+,K+-ATPase inhibition, a clear SAR pattern emerges. The aglycone quercetin (B1663063), which features five hydroxyl groups, is a potent inhibitor. tandfonline.com However, glycosylation of its 3-hydroxyl group to form isoquercitrin (quercetin-3-glucoside) or rutin significantly decreases this activity. tandfonline.com Similarly, methylation reduces potency. The aglycone Ombuin, which is methylated at the C7 and C4' positions, was found to be ineffective. tandfonline.com This demonstrates that both glycosylation at the C3 position and methylation of the core structure contribute to a loss of this specific inhibitory activity.

CompoundStructure DescriptionH+,K+-ATPase Inhibition (IC₅₀ µM)Reference
Quercetin Aglycone with -OH at 3, 5, 7, 3', 4'3.4 tandfonline.com
Isoquercetin Quercetin 3-O-glucoside9.5 tandfonline.com
Rutin Quercetin 3-O-rutinoside>100 tandfonline.com
Rhamnetin Aglycone, 7-O-methylquercetin2.7 tandfonline.com
Ombuin Aglycone, 7,4'-di-O-methylquercetinNot effective tandfonline.com
This compound Glycoside of a di-methylated quercetinNot explicitly tested, but expected to be inactive based on Ombuin's result.

A similar trend is observed in antibacterial studies. Quercetin exhibits activity against various bacteria. However, its glycosylation at the C3 position (as in rutin) or methoxylation at the C3 position (as in rhamnetin) leads to inactivity against certain antibiotic-resistant bacteria. mdpi.com Ombuin, with its C7 and C4' methoxy groups, was also reported to be inactive in this context. mdpi.com This suggests that the structural requirements for this antibacterial activity include free hydroxyl groups at key positions, which are blocked by either glycosylation or methylation in this compound.

Comparing O-glycosides to C-glycosides, such as orientin (B1677486) (luteolin-8-C-glucoside), reveals further SAR insights. The C-C bond in C-glycosides is more stable than the C-O bond in O-glycosides, which affects their metabolism and bioavailability. nih.gov While direct comparisons with this compound are limited, studies show that C-glycosides can exhibit different activity profiles, sometimes showing higher antioxidant activity in vivo due to their greater stability during digestion. nih.gov

Ombuin 3 Glucoside in Metabolomics and Systems Biology Research

Metabolomic Profiling of Ombuin (B192007) 3-Glucoside in Plant Varieties and Tissues

Metabolomic profiling has emerged as a powerful tool for identifying and quantifying the diverse array of small molecules, including Ombuin 3-glucoside, within different plant species and tissues. This approach allows researchers to understand the chemical diversity and metabolic status of plants under various conditions. The presence and concentration of this compound can vary significantly between different plant varieties and even within different parts of the same plant, reflecting distinct metabolic processes and physiological functions.

Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are instrumental in generating detailed metabolite profiles. protocols.io These methods enable the separation, detection, and identification of numerous compounds from complex plant extracts. In the context of this compound, widely targeted metabolomics has been successfully employed to create a comprehensive inventory of metabolites. mdpi.com

Studies have demonstrated the differential accumulation of flavonoids, including glycosylated forms like this compound, in various plant species. For instance, a comparative metabolomic analysis of different Perilla varieties revealed significant variations in their phytochemical profiles, with some varieties showing higher levels of specific flavonoids. mdpi.com Similarly, metabolomic profiling of different bunching onion varieties has shown distinct metabolic patterns associated with leaf color, with certain groups accumulating higher levels of anthocyanins and their precursors. mdpi.com In sugarcane, metabolomic analysis has identified flavonoids as a dominant class of metabolites, with their distribution varying between different cultivars and tissues such as stems and leaves. frontiersin.org

The data generated from these metabolomic studies not only catalogs the presence of compounds like this compound but also provides insights into the metabolic pathways that are active in different plant tissues. protocols.iomdpi.com This information is crucial for understanding plant development, stress responses, and the biosynthesis of specialized metabolites.

Table 1: Examples of Metabolomic Studies Identifying Flavonoid Glycosides in Different Plant Varieties and Tissues

Plant SpeciesTissue/VarietyKey Findings Related to Flavonoid GlycosidesAnalytical Method
Perilla frutescensSeeds of twelve different varietiesIdentified 975 metabolites, with significant variation in flavonoid content among varieties. mdpi.comLC-QqQ-MS
Allium fistulosum (Bunching Onion)Leaves of different color groups (green, dark green, gray green)Dark green group showed higher accumulation of cyanidins. mdpi.comLC-MS/MS
Saccharum officinarum (Sugarcane)Stems and leaves of two varieties (FN41 and 165204)Flavonoids were the most abundant class of identified metabolites, with distinct distribution patterns. frontiersin.orgUPLC-Q-TOF/MS
Epilobium speciesLeaves of E. angustifolium, E. hirsutum, and E. palustreRevealed significant differences in the metabolic profiles between mesophytic and hydrophytic species. eco-vector.comGC-MS

Application of Integrated Omics Approaches (e.g., Metabolomics combined with Transcriptomics)

To gain a deeper understanding of the biological systems governing the production of this compound, researchers are increasingly turning to integrated omics approaches. researchgate.netarcjournals.org This strategy combines data from different molecular levels, such as the metabolome (metabolites) and the transcriptome (gene expression), to construct a more comprehensive picture of cellular processes. frontiersin.org The integration of metabolomics with transcriptomics is particularly powerful for elucidating the genetic and regulatory mechanisms that control the biosynthesis of specialized metabolites like flavonoids. frontiersin.org

By correlating the abundance of specific metabolites with the expression levels of genes, scientists can identify the enzymes and transcription factors involved in a particular biosynthetic pathway. frontiersin.org For example, an integrated analysis of the metabolome and transcriptome in a purple tea plant cultivar successfully identified key genes, such as those encoding chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and various glucosyltransferases, that are responsible for the accumulation of anthocyanins. frontiersin.org These studies often reveal that the differential expression of such genes between plant varieties or tissues directly corresponds to the observed differences in their flavonoid profiles. frontiersin.org

This multi-omics approach has been applied to various plants to understand complex traits. In sugarcane, combining metabolomic and transcriptomic data has provided insights into the molecular mechanisms underlying differences in sugar content and rind color between varieties. frontiersin.org Such studies have highlighted the coordinated regulation of genes in the phenylpropanoid and flavonoid biosynthesis pathways, leading to the production of specific compounds. frontiersin.org

The ultimate goal of these integrated analyses is to build predictive models of metabolic pathways and to understand how genetic variations influence the chemical phenotype of an organism. frontiersin.orgnih.gov This knowledge is invaluable for metabolic engineering efforts aimed at enhancing the production of desirable compounds in plants and other biological systems.

Computational Approaches for Metabolite Annotation and Pathway Analysis

A significant challenge in metabolomics is the accurate identification of the vast number of detected compounds and the subsequent mapping of these metabolites to their respective biochemical pathways. nih.gov Computational approaches are essential for overcoming this bottleneck. nih.gov These methods utilize various strategies to annotate metabolites and reconstruct metabolic networks from large-scale metabolomics datasets. biorxiv.orgmdpi.com

Metabolite annotation often begins with matching the experimental mass spectral data against reference libraries. biorxiv.org Public databases such as Metlin and MassBank, as well as in-house spectral libraries, serve as primary resources for this purpose. biorxiv.org However, since many plant metabolites are not present in these databases, in silico prediction of mass spectra from chemical structure databases like KEGG and PubChem has become a crucial complementary approach. nih.gov Software tools like CFM-ID can predict tandem mass spectra (MS/MS) for known structures, which can then be compared to experimental data for metabolite identification. nih.gov

Once metabolites are putatively identified, they can be mapped onto known metabolic pathways. Pathway analysis tools leverage databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) to visualize the distribution of identified metabolites within established biochemical routes. frontiersin.org This helps in understanding which pathways are active or perturbed under specific conditions. For example, in the study of purple tea plants, identified flavonoids and anthocyanins were mapped onto the flavonoid biosynthesis pathway to visualize the differences between purple and green leaf varieties. frontiersin.org

Furthermore, advanced computational strategies are being developed to infer the structure of unknown metabolites and to predict pathway activity directly from mass spectrometry data. mdpi.com Probabilistic modeling approaches, for instance, can assess the likelihood of a pathway being active based on the pattern of detected masses, even without definitive annotation of every compound. mdpi.com Metabolite association networks can also be constructed to group structurally related compounds, aiding in the characterization of novel metabolites based on their proximity to known ones. nih.gov These computational tools are indispensable for transforming raw metabolomics data into biologically meaningful knowledge about the roles of compounds like this compound in complex biological systems.

Research Gaps and Future Directions in Ombuin 3 Glucoside Research

Elucidation of Novel Biological Activities and Associated Mechanisms

Current research has identified Ombuin (B192007) 3-glucoside as a compound with antioxidant and anti-inflammatory properties. medchemexpress.comnih.gov Studies have demonstrated its role in lipid metabolism as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and δ/β, which leads to reduced lipid concentrations in hepatocytes and macrophages. nih.gov Furthermore, its aglycone, Ombuin, has shown significant anti-neuroinflammatory effects by directly targeting Src phosphorylation and subsequently suppressing the PI3K-AKT/NF-κB signaling pathway. nih.gov

However, the full spectrum of its biological activities remains largely unexplored. A significant research gap exists in understanding its potential effects on other cellular processes and disease models. Future research should prioritize the investigation of novel therapeutic applications.

Key Research Gaps and Future Directions:

Exploring New Therapeutic Areas: Systematic screening of Ombuin 3-glucoside against a wider array of disease targets is needed. Areas such as its anti-cancer, anti-viral, and neuroprotective potential beyond neuroinflammation are yet to be thoroughly investigated.

Deepening Mechanistic Understanding: While the PPAR agonism and Src-inhibition pathways for the aglycone have been identified, the downstream consequences and potential for pathway crosstalk are not fully understood. nih.govnih.gov Future studies should employ transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular changes induced by this compound in various cell types.

Structure-Activity Relationship (SAR) Studies: There is a lack of research comparing the activity of this compound with its aglycone, Ombuin, and other related flavonoid glycosides. SAR studies would clarify the precise role of the glucoside moiety and the specific methylation pattern in its biological activity and bioavailability.

Known Activity Identified Mechanism Potential Future Research Areas
AntioxidantFree radical scavenging. medchemexpress.comQuantifying its effect on endogenous antioxidant enzyme expression (e.g., SOD, CAT, GPx).
Lipid-loweringDual agonist of PPARα and PPARδ/β, reducing lipogenic gene expression. nih.govInvestigating effects on cholesterol biosynthesis and fatty acid oxidation pathways.
Anti-neuroinflammatory (related to its aglycone)Direct binding and inhibition of Src, suppressing the PI3K-AKT/NF-κB pathway. nih.govExploring its role in other neurological disorders like Alzheimer's or Parkinson's disease.

Development of Targeted Biosynthetic Strategies

This compound is naturally found in plants like Gynostemma pentaphyllum. medchemexpress.com However, reliance on plant extraction for natural products can be inefficient and unsustainable due to low yields and environmental factors. researchgate.net The biosynthesis of flavonoids in plants occurs through the well-studied phenylpropanoid pathway, involving key enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). mdpi.com This pathway can be engineered in microbial hosts like Escherichia coli or Saccharomyces cerevisiae for heterologous production of flavonoids. researchgate.netmdpi.com

A major research gap is the absence of a defined and optimized biosynthetic pathway specifically for this compound. The unique structure of Ombuin (a dimethylated derivative of quercetin) requires specific O-methyltransferases (OMTs) and a glucosyltransferase (GT) that acts on the 3-hydroxyl group. Identifying and characterizing these specific enzymes are crucial first steps.

Future research should focus on:

Enzyme Discovery and Characterization: Prospecting plant genomes and transcriptomes (e.g., from Gynostemma pentaphyllum) to identify the specific OMTs and GTs responsible for converting quercetin (B1663063) or its precursors into this compound.

Metabolic Engineering in Microbial Hosts: Assembling the complete biosynthetic pathway in a microbial chassis like E. coli or S. cerevisiae. This involves expressing the core flavonoid pathway enzymes along with the newly identified OMTs and GT.

Pathway Optimization: Enhancing the production titer through strategies such as optimizing codon usage, balancing enzyme expression levels, increasing precursor supply (e.g., L-tyrosine and malonyl-CoA), and developing co-culture systems. mdpi.com

Biosynthesis Step General Enzyme Class Research Objective for this compound
Phenylpropanoid Pathwaye.g., Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS)Optimize precursor flux towards the flavonoid core.
Flavonoid Scaffoldinge.g., Flavanone (B1672756) 3-hydroxylase (F3H), Flavonol synthase (FLS)Ensure efficient production of the quercetin backbone.
MethylationO-methyltransferase (OMT)Identify and characterize the specific OMTs that methylate positions 7 and 4'.
GlycosylationUDP-dependent glycosyltransferase (UGT)Identify and characterize the specific UGT that attaches glucose to the 3-hydroxyl position.

Enhancing Analytical Precision and Comprehensive Metabolite Coverage

Accurate detection and quantification of this compound and its metabolites are fundamental for pharmacokinetic, bioavailability, and mechanistic studies. Current analytical methods for flavonoids often employ High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) for separation and purification from complex plant extracts. oup.cominformaticsjournals.co.in While effective for isolation, these methods may lack the sensitivity and resolution required for detailed metabolic profiling in biological matrices.

The primary research gap is the lack of validated, high-sensitivity analytical methods specifically for quantifying this compound and its in vivo metabolites. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical to interpreting its biological activity.

Future directions in this area include:

Development of LC-MS/MS Methods: Establishing and validating highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the simultaneous quantification of this compound and its predicted metabolites (e.g., Ombuin, quercetin, and their conjugates) in biological samples like plasma, urine, and tissues.

Metabolite Identification: Using high-resolution mass spectrometry (HRMS) to identify the full range of metabolites formed in vivo following administration. This includes phase I (e.g., demethylation, hydroxylation) and phase II (e.g., glucuronidation, sulfation) conjugation products.

Standardization of Protocols: Creating standardized protocols for extraction and analysis to ensure reproducibility and allow for meaningful comparisons of data across different studies. advion.com

Integration of in silico and in vitro Methodologies for Predictive Research

The integration of computational (in silico) and laboratory-based (in vitro) methods offers a powerful strategy to accelerate drug discovery and mechanistic studies. mdpi.com In silico techniques like molecular docking and network pharmacology can predict the interactions between a compound and biological targets, helping to prioritize experimental validation. nih.govresearchgate.net For instance, network pharmacology combined with transcriptomics was successfully used to identify Src as a direct target of Ombuin. nih.gov

Currently, there is a scarcity of in silico research focused specifically on this compound. Applying these predictive models could rapidly expand our understanding of its potential biological activities and mechanisms of action before engaging in resource-intensive experimental work.

Future research should embrace this integrated approach:

Predictive Modeling: Employing molecular docking to screen this compound against large libraries of proteins (e.g., kinases, receptors, enzymes) to predict novel biological targets.

Network Pharmacology: Using network pharmacology to construct compound-target-pathway networks to hypothesize new mechanisms of action and predict potential therapeutic effects for various diseases.

Iterative Research Cycle: Establishing a feedback loop where the most promising in silico predictions are systematically tested using in vitro models (e.g., enzyme inhibition assays, cell-based functional assays). The experimental results can then be used to refine and improve the computational models for greater predictive accuracy. nih.gov

Methodology Application for this compound Research Potential Outcome
In Silico
Molecular DockingVirtual screening against protein databases (e.g., PDB).Identification of novel protein binding partners and potential biological targets. researchgate.net
Network PharmacologyAnalysis of compound-target interactions and pathway enrichment.Prediction of new therapeutic indications and mechanisms of action. nih.gov
ADME PredictionComputational modeling of absorption, distribution, metabolism, and excretion properties.Early assessment of drug-likeness and pharmacokinetic profile. nih.gov
In Vitro
Enzyme AssaysTesting inhibitory or activating effects on specific enzymes predicted by docking.Validation of direct molecular targets.
Cell-Based AssaysMeasuring effects on cellular pathways (e.g., signaling, gene expression) in relevant cell lines.Confirmation of predicted biological activity and mechanism.

Q & A

Basic Research Questions

Q. How is Ombuin 3-glucoside structurally characterized, and what analytical methods ensure its purity?

  • Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. For purity validation, mass spectrometry (MS) and UV-Vis spectroscopy are employed, with comparisons to reference standards (e.g., CAS 158642-42-3) .
  • Data Interpretation : Cross-referencing spectral data with published databases (e.g., ChemFaces) ensures accuracy. Reproducibility requires consistent solvent systems (e.g., DMSO for solubility) and calibration curves for quantification .

Q. What in vitro assays are recommended to assess this compound’s cytotoxicity and receptor antagonism?

  • Experimental Design :

  • Cytotoxicity : HepG2 liver cancer cell lines are treated with varying concentrations (e.g., 0.1–100 µg/mL) for 48–72 hours. Viability is measured via MTT assay, with IC50 calculated using nonlinear regression .
  • Receptor Binding : Competitive binding assays (e.g., radioligand displacement) quantify M1 mAChR antagonism. Ki values (e.g., 42 µM) are derived from Cheng-Prusoff equations .

Q. How is this compound synthesized, and what are its stability considerations?

  • Synthesis : Derived from plant sources (e.g., B. balsamifera) or semi-synthetically via glycosylation of ombuin. Documentation of reaction conditions (e.g., temperature, catalysts) is critical for reproducibility .
  • Stability : Store at -20°C in inert atmospheres to prevent oxidation. Solubility in DMSO allows long-term storage as frozen aliquots .

Advanced Research Questions

Q. How can discrepancies between in vitro bioactivity and in vivo efficacy be addressed in this compound studies?

  • Analysis : Pharmacokinetic parameters (e.g., bioavailability, tissue distribution) must be evaluated. For example, in diabetic nephropathy models, oral administration (40 mg/kg/day) reduced urea and serum creatinine, but dose adjustments may be needed to account for metabolic clearance .
  • Limitations : Species-specific metabolism (e.g., murine vs. human cytochrome P450 activity) and compound stability in physiological buffers should be validated .

Q. What experimental strategies mitigate confounding factors in this compound’s anti-inflammatory and antioxidant assays?

  • Controls : Include positive controls (e.g., quercetin for antioxidant assays) and account for autofluorescence in fluorometric assays.
  • Data Normalization : Express results relative to baseline oxidative stress markers (e.g., malondialdehyde levels) and adjust for cell density .

Q. How do structural modifications of this compound influence its M1 mAChR selectivity and therapeutic potential?

  • Structure-Activity Relationship (SAR) : Compare glycosylation patterns (e.g., 3-glucoside vs. 7-rhamnoside derivatives) using molecular docking simulations. For instance, hydroxyl groups at C3 and C7 may enhance receptor binding .
  • Validation : Mutagenesis studies on M1 mAChR domains (e.g., orthosteric vs. allosteric sites) clarify binding mechanisms .

Q. What statistical approaches resolve contradictions in dose-response data across studies?

  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values from cytotoxicity assays) using random-effects models to account for variability in cell lines or protocols .
  • Reproducibility : Adopt standardized protocols (e.g., CellTiter-Glo® for viability assays) and report effect sizes with confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.